2-Ethynyl-4-fluorobenzoic acid
Description
2-Ethynyl-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring an ethynyl (-C≡CH) substituent at the ortho position (C2) and a fluorine atom at the para position (C4) relative to the carboxylic acid group (-COOH). This unique structure combines the electron-withdrawing effects of fluorine and the ethynyl group, which significantly influence its electronic properties, acidity, and reactivity.
Properties
Molecular Formula |
C9H5FO2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
2-ethynyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H5FO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5H,(H,11,12) |
InChI Key |
QYFSYGPYLZBHDK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the reaction of 4-fluorobenzyl alcohol with concentrated sulfuric acid and potassium nitrate to produce an intermediate, which is then further processed to obtain the final product .
Industrial Production Methods
Industrial production of 2-Ethynyl-4-fluorobenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Structural and Electronic Properties
4-Fluorobenzoic acid (): Lacks the ethynyl group, with fluorine at C4. The carboxylic acid group participates in hydrogen bonding, forming dimeric structures. In coordination complexes (e.g., cobalt(II)), it acts as a bridging ligand, creating antiferromagnetic interactions in a butterfly-shaped Co₂ core .
The combined electron-withdrawing effects of -F and -C≡CH lower the carboxylic acid’s pKa compared to 4-fluorobenzoic acid (estimated pKa ~2.0 vs. ~2.5 for 4-fluorobenzoic acid).
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) (): Features a 2-fluorophenyl group but differs in functional groups (ester, amine). The fluorine at C2 induces distinct electronic effects on aromatic protons, as seen in NMR splitting patterns .
Key Structural Comparisons :
Spectroscopic and Analytical Data
IR Spectroscopy :
NMR Spectroscopy :
- 4-Fluorobenzoic acid : Aromatic protons ortho to fluorine resonate as doublets (δ ~7.8–8.2 ppm, $^3J_{H-F}$ ~8 Hz).
- 2-Ethynyl-4-fluorobenzoic acid : Ethynyl proton expected at δ ~2.5–3.5 ppm; aromatic protons meta to fluorine (C5, C6) show complex splitting.
- Compound 4f : ¹H NMR confirms fluorine-induced shifts (δ 6.8–7.5 ppm for aromatic protons) .
Physical and Material Properties
Solubility :
- 4-Fluorobenzoic acid : Moderate aqueous solubility due to polar -COOH.
- 2-Ethynyl-4-fluorobenzoic acid : Reduced aqueous solubility (hydrophobic ethynyl) but enhanced organic solvent compatibility.
Crystal Packing :
Biological Activity
2-Ethynyl-4-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article compiles various research findings, case studies, and data tables that illustrate the biological activity of this compound.
Chemical Structure and Properties
2-Ethynyl-4-fluorobenzoic acid belongs to the class of benzoic acid derivatives. Its structure can be represented as follows:
This compound features an ethynyl group at the 2-position and a fluorine atom at the 4-position of the benzoic acid moiety, which significantly influences its biological properties.
1. Anti-Inflammatory Activity
Research has shown that derivatives of 4-fluorobenzoic acid exhibit significant anti-inflammatory properties. A study indicated that the compound's metabolites, such as (2-fluoro-4'-biphenylyl)acetic acid, also possess anti-inflammatory activity, suggesting that 2-ethynyl-4-fluorobenzoic acid may have similar effects through its metabolic pathways .
Table 1: Anti-Inflammatory Activity of 2-Ethynyl-4-fluorobenzoic Acid Derivatives
| Compound | Activity | Reference |
|---|---|---|
| 2-Ethynyl-4-fluorobenzoic Acid | Moderate | |
| (2-Fluoro-4'-biphenylyl)acetic acid | Significant |
2. Antimicrobial Activity
The antimicrobial potential of 2-ethynyl-4-fluorobenzoic acid has been explored through various derivatives. A series of hydrazide hydrazones derived from 4-fluorobenzoic acid were evaluated for their antimicrobial efficacy against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for antibiotic development .
Table 2: Antimicrobial Activity of Derivatives
| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Hydrazone A | Staphylococcus aureus | 15 | |
| Hydrazone B | Escherichia coli | 12 |
The mechanism by which 2-ethynyl-4-fluorobenzoic acid exerts its biological effects is linked to its ability to interact with specific biological targets. For instance, studies suggest that the ethynyl group enhances binding affinity to enzymes involved in inflammatory pathways. Additionally, structural modifications can alter the compound's interaction with reverse transcriptase, influencing its antiviral activity .
Case Study 1: Anti-inflammatory Effects in Vivo
In an animal model, administration of 2-ethynyl-4-fluorobenzoic acid resulted in a significant reduction in inflammation markers following induced arthritis. The study demonstrated a decrease in prostaglandin levels, indicating effective modulation of inflammatory responses .
Case Study 2: Antimicrobial Efficacy
In vitro studies on the antimicrobial activity of synthesized derivatives showed that certain modifications to the 4-fluoro group enhanced activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
